molecular formula C7H12Cl2O2 B14377779 Isobutyl 2,3-dichloropropanoate CAS No. 89876-53-9

Isobutyl 2,3-dichloropropanoate

Cat. No.: B14377779
CAS No.: 89876-53-9
M. Wt: 199.07 g/mol
InChI Key: WHVMKUBKNGLRBV-UHFFFAOYSA-N
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Description

Isobutyl 2,3-dichloropropanoate is an ester derivative of 2,3-dichloropropanoic acid, where the isobutyl group (2-methylpropyl) serves as the alcohol moiety. These esters share a common carboxylic acid backbone with chlorine substituents at the 2 and 3 positions, but differ in their alkyl chain lengths and branching, which influence their physicochemical properties and applications .

Properties

CAS No.

89876-53-9

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

2-methylpropyl 2,3-dichloropropanoate

InChI

InChI=1S/C7H12Cl2O2/c1-5(2)4-11-7(10)6(9)3-8/h5-6H,3-4H2,1-2H3

InChI Key

WHVMKUBKNGLRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2,3-dichloropropanoate typically involves the esterification of 2,3-dichloropropanoic acid with isobutanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratios of reactants to optimize the production efficiency .

Mechanism of Action

The mechanism of action of isobutyl 2,3-dichloropropanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are susceptible to nucleophilic attack, resulting in the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key structural and molecular data for 2,3-dichloropropanoate esters:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) IUPAC Name
Methyl 2,3-dichloropropanoate 3674-09-7 C₄H₆Cl₂O₂ 156.99 Methyl 2,3-dichloropropanoate
Ethyl 2,3-dichloropropanoate 6628-21-3 C₅H₈Cl₂O₂ 169.59 Ethyl 2,3-dichloropropanoate
Hexyl 2,3-dichloropropanoate 15-485-7 C₉H₁₆Cl₂O₂ 169.59* Hexyl 2,3-dichloropropanoate
Propyl dichloroacetate** 37587-81-8 C₅H₈Cl₂O₂ 169.59 Propyl dichloroacetate

Note: Molecular weight for hexyl ester is listed as 169.59 in , though this may reflect a reporting error, as hexyl esters typically have higher molecular weights. *Propyl dichloroacetate is included as a structural analog with a similar backbone .

Physicochemical Properties

Key physical properties of these esters are compared below:

Property Methyl 2,3-Dichloropropanoate Ethyl 2,3-Dichloropropanoate Hexyl 2,3-Dichloropropanoate
Density (g/cm³) 1.326 Not reported Not reported
Boiling Point (°C) 91–92 (at 50 mmHg) Not reported Not reported
Refractive Index 1.453 Not reported Not reported
Flash Point (°C) 87 Not reported Not reported
Solubility Soluble in acetone, ethanol, ether Not reported Not reported
Key Observations:
  • Methyl 2,3-Dichloropropanoate is the most well-characterized ester, with applications as a pharmaceutical intermediate due to its moderate volatility and solubility in organic solvents .

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